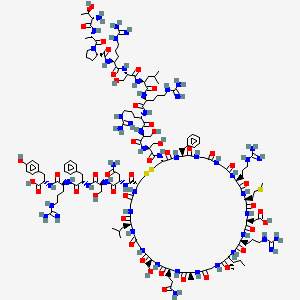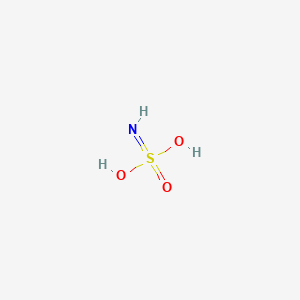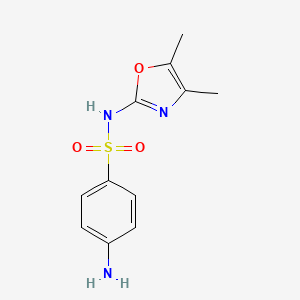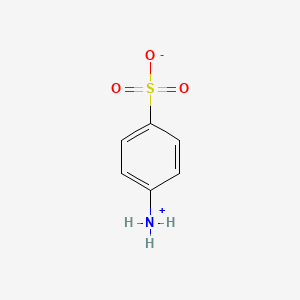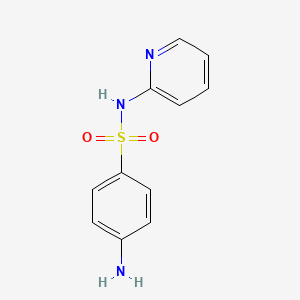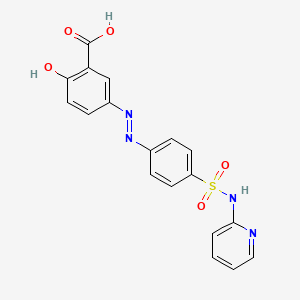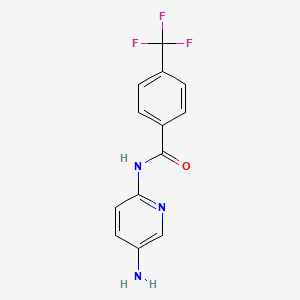
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide
Overview
Description
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide, commonly referred to as TFAP, is a selective cyclooxygenase-1 (COX-1) inhibitor. It has a molecular formula of C₁₃H₁₀F₃N₃O and a molecular weight of 281.23 g/mol . This compound is known for its significant role in inhibiting COX-1, making it a valuable tool in biomedical research.
Scientific Research Applications
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly COX-1 inhibition.
Medicine: Due to its COX-1 inhibitory properties, it is investigated for potential therapeutic applications in conditions involving inflammation and pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide typically involves the reaction of 5-aminopyridine-2-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Mechanism of Action
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide exerts its effects by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). This inhibition occurs through the binding of the compound to the active site of COX-1, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A structural analogue of N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide, used in various organic synthesis reactions.
Trifluoroacetophenone: Another fluorinated analogue with similar applications in organic synthesis and pharmaceutical research.
Uniqueness
This compound is unique due to its selective inhibition of COX-1, which distinguishes it from other similar compounds that may not have the same level of selectivity or potency .
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFFMPDIBWZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of TFAP?
A1: TFAP is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.
Q2: What are the downstream effects of COX-1 inhibition by TFAP?
A2: By inhibiting COX-1, TFAP reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].
Q3: What is the molecular formula and weight of TFAP?
A3: The molecular formula of TFAP is C13H9F3N2O, and its molecular weight is 282.22 g/mol.
Q4: Is there any spectroscopic data available for TFAP?
A4: The research papers provided do not contain detailed spectroscopic data for TFAP.
Q5: How stable is TFAP under different storage conditions?
A5: Specific data on the stability of TFAP under various conditions is not available in the provided research papers.
Q6: Does TFAP exhibit any catalytic properties?
A6: TFAP itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.
Q7: Have computational methods been employed in the study of TFAP?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between TFAP and platinum surfaces, revealing insights into TFAP's behavior in heterogeneous catalysis [, ].
Q8: How does modifying the structure of TFAP affect its activity?
A9: Researchers explored modifications to the TFAP scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than TFAP and indomethacin, without causing urine discoloration [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


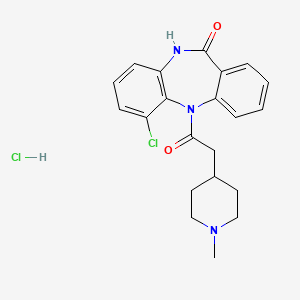
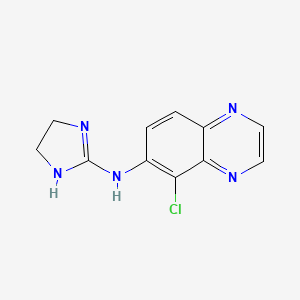
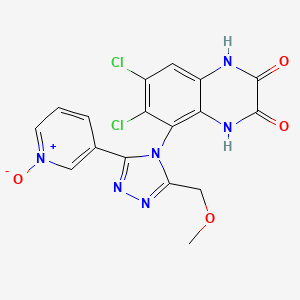

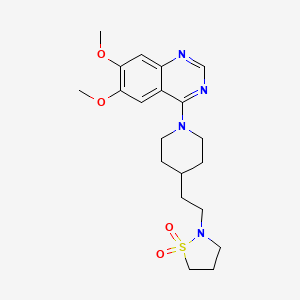
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)
